molecular formula C11H18N2O B13623354 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B13623354
M. Wt: 194.27 g/mol
InChI Key: SWKKFDOAYLPXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H18N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with an aldehyde derivative, followed by further functionalization to introduce the pentan-3-yl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation using N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the pentan-3-yl group.

    1-(Pentan-3-yl)-1H-pyrazole-4-carbaldehyde: Lacks the dimethyl groups on the pyrazole ring.

    3,5-Dimethyl-1H-pyrazole: Lacks both the aldehyde and pentan-3-yl groups.

Uniqueness

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde is unique due to the presence of both the dimethyl and pentan-3-yl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3,5-dimethyl-1-pentan-3-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H18N2O/c1-5-10(6-2)13-9(4)11(7-14)8(3)12-13/h7,10H,5-6H2,1-4H3

InChI Key

SWKKFDOAYLPXOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.